![molecular formula C11H16N2O3 B2587815 ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate CAS No. 1697280-06-0](/img/structure/B2587815.png)
ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate
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Overview
Description
The compound “ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate” is a complex organic molecule. It contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and an oxolane (or tetrahydrofuran) ring, which is a five-membered ring containing one oxygen atom . The presence of these functional groups could suggest potential biological activity, as both imidazole and oxolane rings are found in many biologically active compounds.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazole and oxolane rings, along with an ester group (carboxylate ethyl ester). The spatial arrangement of these groups and their electronic properties would influence the compound’s reactivity and potential interactions with other molecules .Scientific Research Applications
Synthesis Methodologies
Researchers have developed efficient methodologies for synthesizing complex molecules incorporating the ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate moiety. For instance, a one-pot synthesis approach using 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst facilitates the synthesis of polyhydroquinoline derivatives, demonstrating the utility of this moiety in constructing diverse and potentially bioactive compounds (Khaligh, 2014).
Catalytic Applications
N-Heterocyclic carbene (NHC) catalysts, related to the imidazole structure, have shown efficiency in transesterification/acylation reactions, indicating potential catalytic applications of derivatives like ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate in organic synthesis and possibly in industrial processes (Grasa, Gueveli, Singh, & Nolan, 2003).
Material Science and Electrochemistry
The imidazole derivatives have also found applications in material science and electrochemistry. For example, ionic liquids containing imidazole units have been used to modulate electrochemical reduction processes, offering insights into new material properties and reaction mechanisms that could be applicable to ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate (Sun, Ramesha, Kamat, & Brennecke, 2014).
Advanced Organic Synthesis
Ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate and its analogs are key intermediates in advanced organic synthesis, enabling the construction of complex molecular architectures. This is exemplified by the synthesis of (±)-Dihydrorecifeiolide, where ethyl 1-(2′-formylethyl)-2-oxocyclooctane-1-carboxylate serves as a precursor in a series of regioselective and stereoselective reactions (Milenkov & Hesse, 1986).
Nucleic Acid Chemistry
In nucleic acid chemistry, derivatives of ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate have been used for the synthesis of nucleotide analogs, demonstrating the compound's utility in the synthesis of biologically relevant molecules (Ewing, Mackenzie, Rouse, & Scrowston, 1995).
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, if this compound were to show biological activity, it could interact with various enzymes or receptors in the body, and the imidazole and oxolane rings could play key roles in these interactions .
Safety and Hazards
Future Directions
The study of complex organic compounds like “ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate” is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and synthetic biology. Future research could explore its synthesis, properties, and potential applications .
properties
IUPAC Name |
ethyl 1-(oxolan-2-ylmethyl)imidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-2-15-11(14)10-7-13(8-12-10)6-9-4-3-5-16-9/h7-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCMPHCKJWDBTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C=N1)CC2CCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-[(oxolan-2-yl)methyl]-1H-imidazole-4-carboxylate |
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